N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
The compound N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 1,4-benzodioxine core linked to a morpholine-2-phenyl substituent via a ketone-containing ethyl bridge. This structure combines the hydrogen-bonding capacity of the sulfonamide group with the conformational flexibility of the morpholine ring, making it a candidate for targeting enzymes or receptors requiring both polar and hydrophobic interactions.
Properties
IUPAC Name |
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c23-20(22-8-9-26-19(14-22)15-4-2-1-3-5-15)13-21-29(24,25)16-6-7-17-18(12-16)28-11-10-27-17/h1-7,12,19,21H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSSOYINHLADRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable phenyl derivative under acidic conditions.
Attachment of the Benzodioxine Ring: The benzodioxine ring is introduced via a nucleophilic substitution reaction, where a suitable benzodioxine precursor reacts with the morpholine derivative.
Introduction of the Sulfonamide Group: The final step involves the sulfonation of the intermediate compound to introduce the sulfonamide group. This can be achieved using sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Pharmaceuticals: It serves as a precursor or intermediate in the synthesis of various pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
Morpholine vs. The dimethylaminophenyl-morpholine analog () has a higher molecular weight (447.5 vs.
Heterocyclic Modifications: Thiazole-pyridine derivatives (e.g., ) exhibit lower molecular weights (~403.47) and higher lipophilicity (LogP = 3.82), favoring membrane permeability and intracellular targets. Quinazolinone-containing analogs () incorporate a larger planar heterocycle, which may enhance π-π stacking interactions with aromatic enzyme active sites.
For example, benzodioxine sulfonamides in formed hydrogen bonds with His124 and Trp4 residues in monkeypox virus targets. Piperazine-linked analogs () are structurally similar to antipsychotic drugs, suggesting possible CNS applications.
Research Findings and Data Gaps
- Synthetic Challenges : The morpholine-phenyl ketone bridge in the target compound may require specialized coupling reagents or protection strategies, as seen in analogous syntheses .
- Computational Predictions : Molecular docking studies (e.g., ) suggest that benzodioxine sulfonamides with flexible substituents (e.g., morpholine) could achieve better target binding than rigid analogs.
- Missing Data : Experimental values for solubility, bioavailability, and specific enzyme inhibition (e.g., COX-2, 5-LOX) are absent for the target compound but could be inferred from structural neighbors .
Biological Activity
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to consolidate findings from various studies on its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxine ring system and a morpholine moiety. Its molecular formula is , with a molecular weight of approximately 398.46 g/mol.
Antimicrobial Activity
Research has demonstrated that derivatives of benzodioxine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures have effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Related Compounds
The biological activity of this compound is believed to involve the inhibition of key enzymes or receptors in microbial cells. This may lead to disruption in cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Case Studies
A notable study evaluated the compound's efficacy against various pathogens. The results indicated that certain derivatives displayed comparable or superior activity compared to standard antibiotics like norfloxacin and chloramphenicol. The study utilized a two-fold serial dilution technique to determine minimal inhibitory concentrations (MICs) .
Pharmacological Applications
Beyond antimicrobial effects, there is growing interest in the compound's potential in cancer therapy. Inhibition of specific enzymes related to cancer cell proliferation and metastasis has been observed with similar chemical structures. For example, compounds that inhibit phospholipase D (PLD) have been shown to induce apoptosis in cancer cells .
Table 2: Potential Pharmacological Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
